

2-Butanethiol odor profile and threshold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Butanethiol
Cat. No.:	B122982

[Get Quote](#)

An In-depth Technical Guide to the Odor Profile and Threshold of **2-Butanethiol**

Introduction

2-Butanethiol, also known as sec-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.^{[1][2]} It is recognized for its potent and distinct odor, making it a significant compound in various industrial and research applications. This technical guide provides a comprehensive overview of the odor profile and odor threshold of **2-butane**thiol, intended for researchers, scientists, and drug development professionals. The guide details the experimental protocols for odor analysis and the underlying signaling pathways of thiol perception.

Odor Profile of 2-Butanethiol

The odor of **2-butane**thiol is complex and is often described with a variety of strong, generally unpleasant terms. It is characterized by its potent sulfurous nature.^[1] The perceived odor can be influenced by its concentration.^[3] At high concentrations, it is often described as obnoxious or skunk-like, while at lower concentrations, other nuances may become apparent.^{[4][5][6]}

Qualitative Odor Descriptors

Common qualitative descriptors for the odor of **2-butane**thiol include:

- Sulfurous^{[1][7]}
- Meaty^{[1][8]}

- Onion-like[\[1\]](#)
- Savory[\[1\]](#)
- Roasted[\[1\]](#)
- Obnoxious[\[4\]\[6\]](#)
- Heavy skunk-like[\[4\]\[5\]](#)
- Rotten cabbage-like[\[6\]](#)

Quantitative Odor Profile

A quantitative analysis of the odor profile of **2-butanethiol** has broken down the scent into several key characteristics with associated percentages, as detailed in the table below.

Odor Descriptor	Percentage
Sulfurous	88.91% [1]
Meaty	81.62% [1]
Onion	68.85% [1]
Savory	60.19% [1]
Roasted	59.35% [1]

Odor Threshold of 2-Butanethiol

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Thiols are known for their extremely low odor detection thresholds, often in the parts per billion (ppb) or even parts per trillion (ppt) range.[\[9\]](#) This high sensitivity is attributed to specific olfactory receptors in humans that are highly responsive to this class of compounds.[\[9\]](#)

Reported Odor Threshold Value

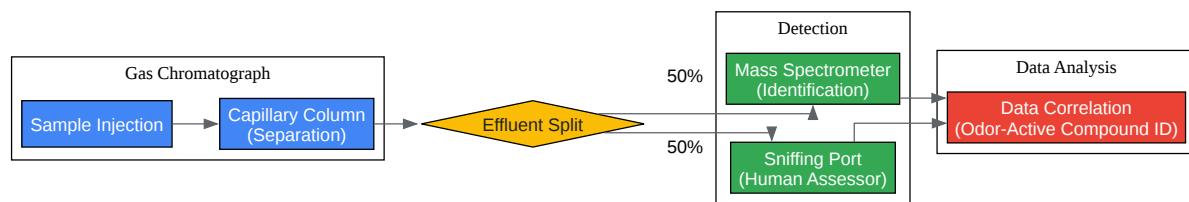
The reported odor threshold for **2-butanethiol** is exceptionally low, indicating its high potency as an odorant.

Compound	Odor Threshold (in ppm)
2-Butanethiol	0.00003 ppm[10]

For comparison, the odor threshold for the structurally similar 1-butanethiol is reported as 1.4 ppb, which is equivalent to 0.0014 ppm.[11] The range of accepted odor threshold values can be broad, and caution should be used when relying on odor alone as a warning for potentially hazardous exposures.[12]

Experimental Protocols for Odor Analysis

The determination of odor profiles and thresholds is conducted using specialized analytical techniques that combine chemical separation with human sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is a primary method used for this purpose.[13][14]


Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that allows for the separation of volatile compounds in a sample, followed by their detection by both a chemical detector (like a mass spectrometer) and the human nose. [15]

Methodology:

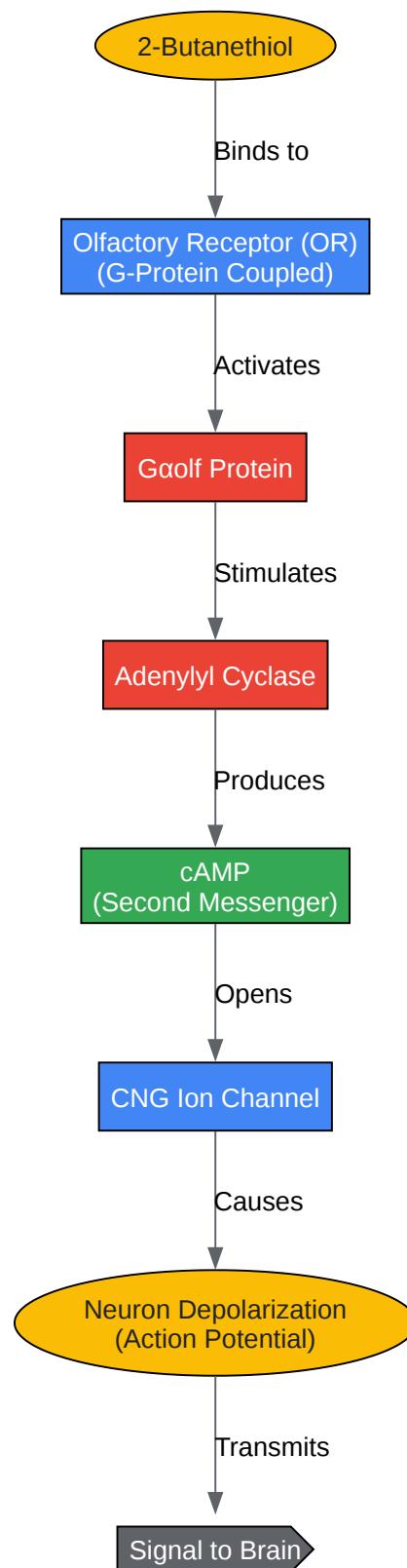
- Sample Preparation and Injection: A sample containing **2-butanethiol** is prepared and injected into a gas chromatograph (GC).
- Chromatographic Separation: The volatile compounds in the sample are separated based on their boiling points and chemical properties as they pass through a capillary column in the GC.[15]
- Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other portion is directed to a sniffing port.[15]

- Olfactometric Detection: A trained human assessor, or a panel of assessors, sniffs the effluent from the sniffing port and records the time, duration, and quality of any detected odors.[13] Humidified air is typically added to the sniffing port to prevent nasal dryness.[15]
- Data Correlation: The data from the chemical detector (e.g., a mass spectrum) is correlated with the sensory data from the olfactometry evaluation. This allows for the identification of the specific compounds responsible for the perceived odors.

[Click to download full resolution via product page](#)

A simplified workflow diagram for Gas Chromatography-Olfactometry (GC-O).

Olfactory Signaling Pathway for Thiols


The perception of odors, including thiols, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located in the olfactory sensory neurons (OSNs) of the nasal cavity.[16][17] This interaction triggers a signal transduction cascade that results in the perception of smell in the brain.[3]

Key Steps in the Olfactory Signaling Pathway:

- Odorant Binding: A volatile molecule, such as **2-butanethiol**, dissolves in the mucus of the olfactory epithelium and binds to a specific G protein-coupled olfactory receptor (OR) on the cilia of an OSN.[3][16]
- G Protein Activation: The binding of the odorant to the OR causes a conformational change in the receptor, which in turn activates an olfactory-specific G protein, G_{olf} .[3][18]

- Second Messenger Production: The activated G_{olf} stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[18]
- Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[3]
- Neuron Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺), which depolarizes the OSN and generates an action potential.[3]
- Signal Transmission to the Brain: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the odor.[3]

Research has suggested that transition metals, particularly copper, may play a crucial role in the detection of thiols by specific olfactory receptors.[16][17] This suggests a specialized mechanism for the high sensitivity to sulfur-containing compounds.

[Click to download full resolution via product page](#)

The olfactory signal transduction pathway for odorant perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [scent.vn](#) [scent.vn]
- 2. [2-Butanethiol](#) [webbook.nist.gov]
- 3. [The role of metals in mammalian olfaction of low molecular weight organosulfur compounds](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2-Butanethiol | C4H10S | CID 10560 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 5. [2-Butanethiol\(513-53-1\)MSDS Melting Point Boiling Density Storage Transport](#) [m.chemicalbook.com]
- 6. [Page loading...](#) [wap.guidechem.com]
- 7. [2-butane thiol, 513-53-1](#) [thegoodsentscompany.com]
- 8. [nbinno.com](#) [nbinno.com]
- 9. [Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine](#) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [chembk.com](#) [chembk.com]
- 11. [Butane-1-thiol - Wikipedia](#) [en.wikipedia.org]
- 12. [nj.gov](#) [nj.gov]
- 13. [mdpi.com](#) [mdpi.com]
- 14. [pfigueiredo.org](#) [pfigueiredo.org]
- 15. [repository.ubn.ru.nl](#) [repository.ubn.ru.nl]
- 16. [pubs.acs.org](#) [pubs.acs.org]
- 17. [pubs.acs.org](#) [pubs.acs.org]
- 18. [Reactome | Olfactory Signaling Pathway](#) [reactome.org]
- To cite this document: BenchChem. [2-Butanethiol odor profile and threshold]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122982#2-butanethiol-odor-profile-and-threshold>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com